molecular formula C23H30FN3 B247049 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

Cat. No. B247049
M. Wt: 367.5 g/mol
InChI Key: IQJQZQBEJJWMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin receptor and a weak antagonist at the dopamine receptor. It also has affinity for the adrenergic receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its potential use as an antidepressant. It has also been found to have anxiolytic and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine is its potential use in drug discovery and development. Its affinity for various receptors makes it a potential candidate for the development of drugs targeting these receptors. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine. One direction is to further study its mechanism of action and its potential use in drug discovery and development. Another direction is to investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, research can be conducted to explore its potential use as a tool for studying the function of various receptors in the brain.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(4-methylbenzyl)-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine has been studied for its potential use in drug discovery and development. It has been found to have affinity for various receptors such as the serotonin receptor, dopamine receptor, and adrenergic receptor. This makes it a potential candidate for the development of drugs targeting these receptors.

properties

Product Name

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

Molecular Formula

C23H30FN3

Molecular Weight

367.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C23H30FN3/c1-19-6-8-20(9-7-19)18-25-12-10-21(11-13-25)26-14-16-27(17-15-26)23-5-3-2-4-22(23)24/h2-9,21H,10-18H2,1H3

InChI Key

IQJQZQBEJJWMOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.